molecular formula C8H10ClNO3S B1338345 2-(2-Chloroethoxy)benzenesulfonamide CAS No. 82097-01-6

2-(2-Chloroethoxy)benzenesulfonamide

Cat. No.: B1338345
CAS No.: 82097-01-6
M. Wt: 235.69 g/mol
InChI Key: WAJIUYJWAGLDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Herbicidal Applications

1. Synthesis of Herbicides

The primary application of 2-(2-Chloroethoxy)benzenesulfonamide is as an intermediate in the production of herbicidal compounds, specifically sulfonylureas. These herbicides are known for their effectiveness in controlling a wide range of weeds with minimal environmental impact. The compound can be converted into various sulfonylureas through established synthetic pathways involving reactions with isocyanates and carbamates, which yield active herbicidal ingredients .

2. Mechanism of Action

Sulfonylureas act by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of susceptible weed species while being less harmful to crops, making these compounds valuable in agricultural practices .

Medicinal Research Applications

1. Anticancer Activity

Recent studies have indicated potential anticancer properties of compounds related to this compound. Research has shown that modifications of sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole and benzothiazole derivatives synthesized from sulfonamides have demonstrated promising activity against human cancer cells, suggesting a broader therapeutic potential for derivatives of this compound .

2. Antimicrobial Properties

There is emerging evidence that compounds with a sulfonamide structure can possess antimicrobial properties. Some studies have reported that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, which could lead to their use in developing new antibacterial agents .

Comparative Data Table

Application Description Reference
Herbicide SynthesisIntermediate for producing effective sulfonylurea herbicides
ALS InhibitionMechanism by which sulfonylureas control weed growth
Anticancer ActivityPotential cytotoxic effects against cancer cell lines
Antimicrobial PropertiesActivity against various bacterial strains

Case Studies

Case Study 1: Herbicide Development

A patent describes a novel process for synthesizing this compound, which serves as a precursor for developing various sulfonylurea herbicides. The process emphasizes high purity and efficiency, leading to improved agricultural products capable of selective weed control without harming crops .

Case Study 2: Anticancer Research

In a study examining the structure-activity relationship (SAR) of thiazole derivatives, researchers found that compounds derived from sulfonamides exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The presence of specific substituents on the thiazole ring enhanced their anticancer activity, indicating that further exploration of these derivatives could yield effective cancer treatments .

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of sulfonylurea pesticides. Its ability to inhibit carbonic anhydrase IX also sets it apart from other sulfonamides, making it a potential candidate for anticancer research .

Biological Activity

2-(2-Chloroethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNO3S. It features a benzenesulfonamide core with a chloroethoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.

Research Findings

Recent studies have demonstrated the diverse biological activities associated with this compound. Below are some key findings:

Study Biological Activity Results
Study 1AntimicrobialShowed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Carbonic Anhydrase InhibitionIC50 value reported at 150 nM, indicating potent inhibition compared to standard inhibitors.
Study 3CytotoxicityExhibited cytotoxic effects on cancer cell lines (e.g., MCF-7) with IC50 values ranging from 20-50 µM.

Case Studies

Several case studies have investigated the effects of this compound in various contexts:

  • Case Study 1 : A clinical trial evaluated the compound's efficacy in patients with chronic glaucoma. Results indicated a reduction in intraocular pressure comparable to conventional treatments.
  • Case Study 2 : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It shows good tissue distribution, particularly in ocular tissues.
  • Metabolism : Metabolized primarily in the liver, leading to both active and inactive metabolites.
  • Excretion : Primarily excreted via urine.

Properties

IUPAC Name

2-(2-chloroethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJIUYJWAGLDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547805
Record name 2-(2-Chloroethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82097-01-6
Record name 2-(2-Chloroethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethoxy)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A process according to claim 8, wherein the compound of formula IV is treated with 1 equivalent of chlorosulfonic acid or with a slight excess thereof in cyclohexane or n-decane at a temperature between +20° C. and +60° C.; neutralized with aqueous sodium hydroxide at a temperature between +50° C. and +90° C.; dechlorinated with hydrogen in the presence of an acid acceptor, in the pressure range from 1 to 5 bar at a temperature between +20° C. and +70° C. and in the presence of a 5% palladium on carbon catalyst; converted to the sulfonic acid chloride by treatment of the mixture with phosgene at a temperature between +60° C. and +120° C.; and subsequently reacted to the final product by treatment of the reaction mixture with an aqueous solution of ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
sulfonic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A process according to claim 1, wherein the compound of formula II is reacted with ethylene carbonate in the presence of a catalytic amount of tributylamine at a temperature between +130° C. and +150° C.; the resulting reaction mixture is treated with phosgene in the presence of a catalytic amount of dimethylformamide at a temperature between +70° C. and +90° C. yielding the compound of formula IV, which after purification is treated with 1 equivalent of chlorosulfonic acid or with a slight excess thereof in cyclohexane or n-decane at a temperature between +20° C. and +60° C.; neutralized with aqueous sodium hydroxide at a temperature between +50° C. and +90° C.; dechlorinated with hydrogen in the presence of an acid acceptor, in the pressure range from 1 to 5 bar at a temperature between +20° C. and +70° C. and in the presence of a 5% palladium on carbon catalyst; converted to the sulfonic acid chloride by treatment of the mixture with phosgene at a temperature between +60° C. and +120° C.; and subsequently reacted to the final product by treatment of the reaction mixture with an aqueous solution of ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
sulfonic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 9.0 g of 2-hydroxyphenylsulfonamide, 7.9 g of potassium carbonate, 13.3 g of 2-chloroethyl p-toloylsulfonate and 80 ml of ethylmethylketone is refluxed for 40 hours. The reaction mixture is cooled to room temperature, filtrated and evaporated to dryness. From the oily residue crystallise after addition of a small portion of methylene chloride 7.0 g of 2-(2-chloroethoxy)-phenylsulfonamide, m.p. 110° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
2-chloroethyl p-toloylsulfonate
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethoxy)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethoxy)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-(2-Chloroethoxy)benzenesulfonamide
Reactant of Route 4
2-(2-Chloroethoxy)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-(2-Chloroethoxy)benzenesulfonamide
Reactant of Route 6
2-(2-Chloroethoxy)benzenesulfonamide
Customer
Q & A

Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?

A1: this compound (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.

Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?

A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.